N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide
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Overview
Description
N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide is a chemical compound with a complex structure that includes a cyano group, an oxolane ring, and a methylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted cyanoacetamide derivatives .
Scientific Research Applications
N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown diverse biological activities, making them of interest in biochemical research.
Medicine: Some derivatives of cyanoacetamide have potential therapeutic applications, including as chemotherapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide involves its interaction with various molecular targets and pathways. The cyano group and oxolane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds with unique properties and activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide include other cyanoacetamide derivatives, such as N-(benzothiazol-2-yl)-2-cyanoacetamide and N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and properties. The presence of the oxolane ring and the methylcyclohexyl group makes it particularly versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11-3-2-4-13(7-11)20-10-15(18)17-14(8-16)12-5-6-19-9-12/h11-14H,2-7,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPDVNLECLQUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OCC(=O)NC(C#N)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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